
Betamethasone 9,11-Epoxide 17,21-Dipropionate-d5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Betamethasone 9,11-Epoxide 17,21-Dipropionate-d5 is a stable isotope-labeled compound used primarily in pharmaceutical research. It is a derivative of betamethasone, a potent glucocorticoid with anti-inflammatory and immunosuppressive properties. The compound is characterized by the presence of deuterium atoms, which replace hydrogen atoms, making it useful in various analytical and research applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Betamethasone 9,11-Epoxide 17,21-Dipropionate-d5 involves multiple steps, starting from betamethasoneSpecific reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of advanced equipment and techniques to ensure consistency and quality. Quality control measures, including chromatography and spectroscopy, are employed to verify the compound’s purity and isotopic labeling .
Análisis De Reacciones Químicas
Types of Reactions
Betamethasone 9,11-Epoxide 17,21-Dipropionate-d5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the epoxide group.
Substitution: Substitution reactions can occur at specific positions on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives are often used in further research and development .
Aplicaciones Científicas De Investigación
Betamethasone 9,11-Epoxide 17,21-Dipropionate-d5 has a wide range of scientific research applications:
Mecanismo De Acción
Betamethasone 9,11-Epoxide 17,21-Dipropionate-d5 exerts its effects through the glucocorticoid receptor. Upon binding to the receptor, it modulates the expression of specific genes involved in inflammatory and immune responses. The compound’s anti-inflammatory and immunosuppressive effects are mediated through the inhibition of pro-inflammatory cytokines and the suppression of immune cell activity .
Comparación Con Compuestos Similares
Similar Compounds
Betamethasone 17,21-Dipropionate: A non-labeled version with similar anti-inflammatory properties.
Betamethasone 9,11-Epoxide: Lacks the dipropionate groups but shares the epoxide structure.
Uniqueness
Betamethasone 9,11-Epoxide 17,21-Dipropionate-d5 is unique due to its stable isotope labeling, which allows for precise analytical studies. The presence of deuterium atoms enhances its stability and makes it an invaluable tool in research .
Propiedades
Fórmula molecular |
C28H36O7 |
|---|---|
Peso molecular |
489.6 g/mol |
Nombre IUPAC |
[(1S,2S,10S,11S,13S,14R,15S,17S)-2,13,15-trimethyl-5-oxo-14-(2-propanoyloxyacetyl)-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6-dien-14-yl] 2,2,3,3,3-pentadeuteriopropanoate |
InChI |
InChI=1S/C28H36O7/c1-6-23(31)33-15-21(30)27(35-24(32)7-2)16(3)12-20-19-9-8-17-13-18(29)10-11-25(17,4)28(19)22(34-28)14-26(20,27)5/h10-11,13,16,19-20,22H,6-9,12,14-15H2,1-5H3/t16-,19-,20-,22-,25-,26-,27-,28+/m0/s1/i2D3,7D2 |
Clave InChI |
BWSCDDHHJUGBSQ-UJIJSPGXSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C([2H])([2H])C(=O)O[C@@]1([C@H](C[C@@H]2[C@@]1(C[C@H]3[C@@]4([C@H]2CCC5=CC(=O)C=C[C@@]54C)O3)C)C)C(=O)COC(=O)CC |
SMILES canónico |
CCC(=O)OCC(=O)C1(C(CC2C1(CC3C4(C2CCC5=CC(=O)C=CC54C)O3)C)C)OC(=O)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


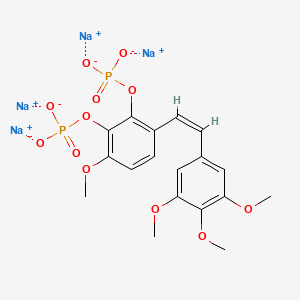
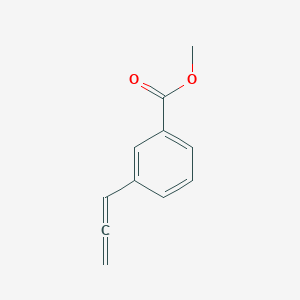
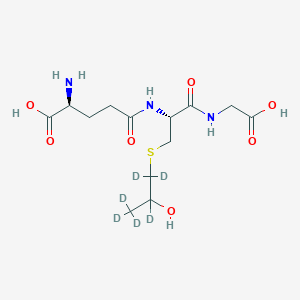
![8-(Piperidin-4-yl)-3-[3-(pyrrolidin-1-yl)benzenesulfonyl]quinoline](/img/structure/B12431097.png)
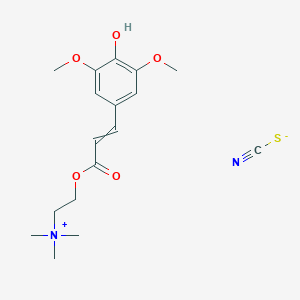
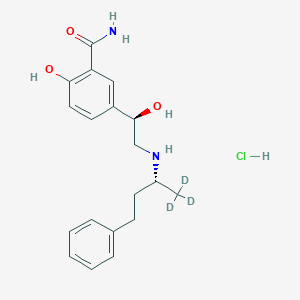
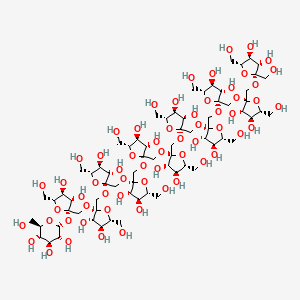
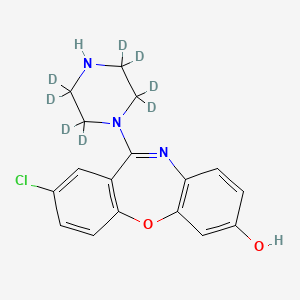
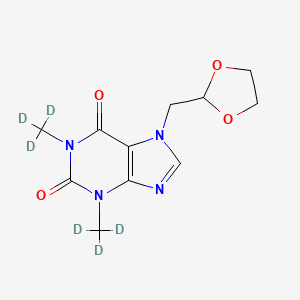
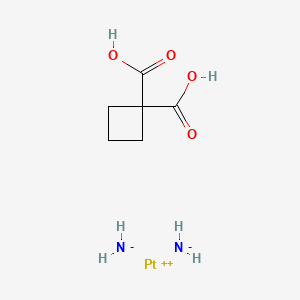
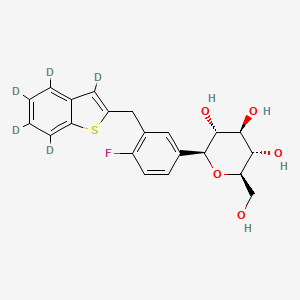
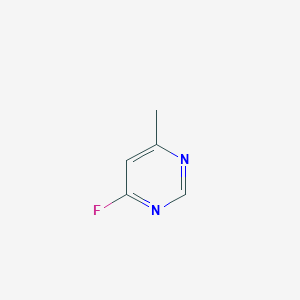
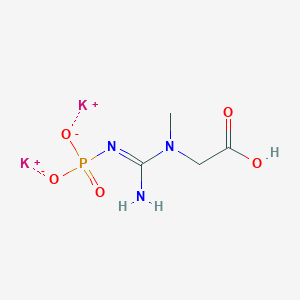
![methyl (4aR,7S)-7-acetyloxy-4a,5-dihydroxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B12431169.png)
